Pentacene

概要

説明

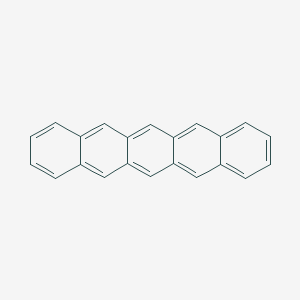

Pentacene is a polycyclic aromatic hydrocarbon consisting of five linearly-fused benzene rings. This highly conjugated compound is known for its deep blue color and is widely studied as an organic semiconductor. This compound is particularly notable for its use in organic field-effect transistors and other electronic devices due to its favorable electronic properties .

準備方法

Pentacene can be synthesized through various methods. One classic method involves the Elbs reaction, where a suitable precursor undergoes a series of reactions to form this compound. Another method involves the extrusion of a small volatile component, such as carbon monoxide, from a precursor at elevated temperatures . Industrial production often employs physical vapor transport processes to obtain highly pure this compound crystals. This method uses hydrogen as a carrier gas to suppress the formation of impurities .

化学反応の分析

Pentacene undergoes several types of chemical reactions, including oxidation, reduction, and substitution. It is highly sensitive to oxidation, especially in the presence of ultraviolet or visible light, which leads to the formation of pentacenequinone . Common reagents used in these reactions include oxidizing agents like oxygen and reducing agents like tin(II) chloride in the presence of hydrochloric acid . The major products formed from these reactions include various oxidized and reduced derivatives of this compound.

科学的研究の応用

Organic Electronics

Organic Thin-Film Transistors (OTFTs)

Pentacene is widely used in the fabrication of organic thin-film transistors (OTFTs) due to its high charge carrier mobility, which can exceed 1 cm²/V·s. The ability to deposit this compound films using techniques such as thermal evaporation and solution processing allows for the creation of flexible and low-cost electronic devices. Recent advancements have focused on optimizing deposition methods to enhance film quality and device performance .

Key Features:

- High mobility: Up to 1.5 cm²/V·s in optimized devices.

- Flexible substrates: Suitable for wearable electronics.

- Low-cost fabrication: Economical compared to traditional silicon-based devices.

Case Study:

A study demonstrated that OTFTs based on this compound exhibited high performance with a mobility of 0.8 cm²/V·s when fabricated on flexible substrates using a solution-processable method. This advancement opens avenues for large-scale production of flexible electronics .

Photovoltaics

Solar Cells and Singlet Fission

this compound plays a crucial role in organic photovoltaics (OPVs), particularly in enhancing solar cell efficiency through singlet fission (SF). In SF, a single photon generates two excitons, potentially doubling the number of charge carriers generated from absorbed light. Recent research has shown that this compound-based assemblies can achieve a quantum yield of up to 130% for producing free triplets, significantly improving solar cell performance .

Key Features:

- High efficiency: Enhanced charge carrier generation through singlet fission.

- Compatibility with various materials: Can be integrated with other organic semiconductors.

Data Table: Performance Metrics of this compound-Based Solar Cells

| Study Reference | Quantum Yield (%) | Device Type | Efficiency (%) |

|---|---|---|---|

| 130 | This compound/Triptycene | Not specified | |

| 88 | This compound Blend | 10.5 |

Photonics

Organic Light-Emitting Diodes (OLEDs)

this compound is also utilized in OLEDs due to its excellent light-emitting properties. The material's ability to form highly ordered thin films enhances the efficiency and brightness of OLED devices. Research has indicated that this compound films can be used as both electron transport and emissive layers in OLED configurations .

Key Features:

- High luminescence efficiency: Suitable for display technologies.

- Versatile applications: Can be used in lighting and display systems.

Case Study:

An investigation into this compound-based OLEDs revealed that devices could achieve external quantum efficiencies exceeding 20%, showcasing this compound's potential for commercial applications in lighting and displays .

Emerging Applications

Sensors and Smart Devices

The sensitivity of this compound to environmental stimuli makes it a candidate for smart sensors. Its response to light, temperature, and other factors can be harnessed in various sensing applications, including gas detection and environmental monitoring .

作用機序

The mechanism by which pentacene exerts its effects is primarily through its ability to generate excitons upon absorption of ultraviolet or visible light. These excitons are crucial for its function as an organic semiconductor. The molecular targets and pathways involved include the highest occupied and lowest unoccupied molecular orbitals, which play a significant role in its electronic properties .

類似化合物との比較

Pentacene is part of the acene series, which includes other compounds like tetracene (four fused benzene rings) and hexacene (six fused benzene rings). Compared to these similar compounds, this compound is unique due to its optimal balance of stability and electronic properties, making it highly suitable for use in organic electronic devices . Other similar compounds include anthracene and naphthalene, which have fewer fused benzene rings and different electronic properties .

生物活性

Pentacene, a polycyclic aromatic hydrocarbon composed of five linearly fused benzene rings, is primarily recognized for its applications in organic electronics due to its high charge carrier mobility and photoconductive properties. However, recent studies have indicated significant biological activities associated with this compound and its derivatives, particularly in the realms of drug delivery systems and cellular interactions.

Chemical Structure and Properties

- Chemical Formula : CH

- CAS Number : 135-48-8

- Molecular Weight : 278.34 g/mol

- Absorption Spectrum : Notably, this compound exhibits an absorption maximum around 578 nm with a high molar absorptivity (ε = 7200) .

1. Nanoparticle Drug Delivery Systems

Recent research has focused on the use of TIPS-pentacene (triisopropylsilylethynyl-pentacene) loaded into nanoparticles for drug delivery applications. These nanoparticles have shown promise in enhancing cellular uptake and targeted delivery of therapeutic agents.

- Study Findings :

- Cellular Uptake : A study demonstrated that TIPS-pentacene-loaded PEO-PDLLA nanoparticles were effectively phagocytosed by both M1 and M2 polarized macrophages, with approximately 80% uptake observed within 24 hours post-exposure .

- Cytotoxicity Assessment : No significant increase in lactate dehydrogenase (LDH) activity was noted, indicating low cytotoxicity of the nanoparticles across different macrophage phenotypes .

2. Photodynamic Therapy Potential

This compound's ability to generate reactive oxygen species (ROS) upon light activation suggests potential applications in photodynamic therapy (PDT). The compound's photophysical properties enable it to act as a photosensitizer, which can be harnessed for targeted cancer therapies.

- Mechanism :

Case Study 1: TIPS-Pentacene in Pulmonary Medicine

In a study examining the biodistribution of TIPS-pentacene loaded nanoparticles within lung tissue, researchers found that these nanoparticles could be effectively utilized for targeted drug delivery in pulmonary diseases. The study highlighted the importance of understanding macrophage dynamics for optimizing therapeutic strategies .

Case Study 2: Photostability and Degradation

Research into the photostability of this compound derivatives revealed that while this compound itself is prone to degradation when exposed to light and oxygen, modifications such as triisopropylsilylethynyl substitutions enhance stability. This finding is critical for developing reliable drug delivery systems that utilize this compound under physiological conditions .

Summary of Findings

The biological activity of this compound and its derivatives showcases a dual potential in both electronic applications and biomedical fields. The following table summarizes key findings related to its biological activity:

| Aspect | Finding |

|---|---|

| Cellular Uptake | ~80% uptake by macrophages within 24 hours |

| Cytotoxicity | No significant increase in LDH activity |

| Photodynamic Activity | Generates ROS upon light activation |

| Stability | Enhanced stability with TIPS modifications |

特性

IUPAC Name |

pentacene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H14/c1-2-6-16-10-20-14-22-12-18-8-4-3-7-17(18)11-21(22)13-19(20)9-15(16)5-1/h1-14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLIUAWYAILUBJU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C3C=C4C=C5C=CC=CC5=CC4=CC3=CC2=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

78260-42-1 | |

| Record name | Pentacene, dimer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=78260-42-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID7059648 | |

| Record name | Pentacene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7059648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Deep blue solid with violet luster; [Merck Index] | |

| Record name | Pentacene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8635 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

135-48-8 | |

| Record name | Pentacene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=135-48-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pentacene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000135488 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PENTACENE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=90784 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pentacene | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Pentacene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7059648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pentacene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.722 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PENTACENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9FQU5HA0UY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

ANone: Pentacene (C22H14) is a polycyclic aromatic hydrocarbon consisting of five linearly fused benzene rings. Its molecular weight is 278.35 g/mol.

ANone: Various spectroscopic techniques are employed to analyze this compound, including:

- Infrared (IR) Spectroscopy: Identifies functional groups and analyzes molecular vibrations. []

- Raman Spectroscopy: Provides complementary information to IR, particularly sensitive to changes in molecular symmetry and crystallinity. []

- Ultraviolet-Visible (UV-Vis) Spectroscopy: Measures the absorption and transmission of light, revealing electronic transitions and band gap information. [, ]

- X-ray Diffraction (XRD): Determines the crystal structure and orientation of this compound thin films. [, , ]

- Atomic Force Microscopy (AFM): Provides high-resolution images of surface morphology, revealing grain size and film roughness. [, , , ]

ANone: this compound's interaction with substrates significantly influences its film growth and electronic properties.

- Gold (Au): this compound exhibits dewetting on bare gold substrates, forming 3D islands with varying molecular orientations depending on the substrate's roughness. Precoating gold with self-assembled monolayers (SAMs) promotes quasi-layer-by-layer growth with an upright molecular orientation. []

- Silicon Dioxide (SiO2): this compound forms standing molecular layers on SiO2, leading to a higher surface potential compared to the substrate. The interface is characterized by partial Fermi level pinning and the presence of hole traps. []

- Germanium Sulfide (GeS): Unlike SiO2, this compound molecules lie flat on GeS(0001) surfaces, showcasing the substrate's impact on molecular orientation. []

ANone: Deposition techniques significantly impact this compound film characteristics:

- Vacuum Evaporation: Enables highly ordered, crystalline films with high charge carrier mobilities, crucial for high-performance OFETs. [, ]

A: this compound is susceptible to degradation in the presence of oxygen and light, limiting its practical applications. [, , ]

ANone: Several approaches enhance this compound stability:

- Chemical Modification: Introducing bulky substituents at specific positions (e.g., 6,13-positions) hinders oxygen attack and enhances photostability. [, , , ]

- Encapsulation: Protective layers like SiO2 or Parylene C prevent exposure to oxygen and moisture, enhancing device lifetime. [, ]

- Device Architecture: Inverted device structures can reduce degradation pathways compared to conventional architectures. [, ]

ANone: this compound's semiconducting properties make it suitable for:

- Organic Field-Effect Transistors (OFETs): this compound serves as the active channel material in OFETs, enabling low-cost, flexible electronics. [, , , ]

- Organic Solar Cells: this compound acts as a donor material in organic photovoltaics, absorbing light and contributing to photocurrent generation. [, , ]

- Sensors: this compound-based OTFTs can be used as sensitive moisture sensors, detecting changes in electrical properties upon exposure to water vapor. []

ANone: Several factors impact OFET performance:

- Film Morphology: Larger grain sizes, reduced grain boundaries, and optimal molecular orientation enhance charge carrier mobility and device performance. [, , ]

- Gate Dielectric: The choice of dielectric material affects the charge injection barrier, interfacial trap states, and overall device characteristics. [, , ]

- Device Architecture: Different configurations like bottom-gate/bottom-contact or top-gate/bottom-contact offer trade-offs in performance and fabrication complexity. []

- Environmental Factors: Exposure to oxygen, moisture, and light can degrade device performance over time. []

ANone: Computational methods provide valuable insights into:

- Electronic Structure: Density Functional Theory (DFT) calculations are used to determine electronic energy levels, band gaps, and molecular orbital distributions. [, , ]

- Charge Transport Mechanisms: Simulations help understand charge carrier mobility, the role of molecular packing, and the impact of structural disorder. [, ]

- Singlet Fission: Theoretical studies explore the mechanism and efficiency of singlet exciton fission in this compound and its derivatives. [, ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。